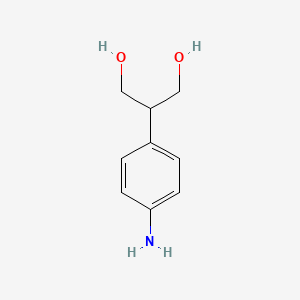

2-(4-Aminophenyl)propane-1,3-diol

Description

Structure

3D Structure

Properties

CAS No. |

126489-69-8 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

2-(4-aminophenyl)propane-1,3-diol |

InChI |

InChI=1S/C9H13NO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6,10H2 |

InChI Key |

UYGGXXUCYAGIHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CO)CO)N |

Origin of Product |

United States |

Derivatization for Analytical Purposes:chemical Derivatization Can Also Be Employed to Enhance the Detectability of the Compound in Analytical Methods. for Example, the Use of a High Proton Affinity Tag Like N 4 Aminophenyl Piperidine Has Been Investigated to Improve the Detection of Organic Acids in Mass Spectrometry.rowan.edua Similar Strategy Could Theoretically Be Applied to 2 4 Aminophenyl Propane 1,3 Diol or Its Metabolites to Improve Their Quantification in Complex Biological Matrices.

The synthetic accessibility and the potential for diverse derivatization make 2-(4-Aminophenyl)propane-1,3-diol and its analogues a rich field for further chemical and pharmacological investigation. The combination of computational property prediction and established synthetic pathways provides a robust platform for the rational design of new chemical entities based on this scaffold. windows.netdntb.gov.ua

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for separating 2-(4-Aminophenyl)propane-1,3-diol from reaction mixtures and for quantifying its purity.

The development of a robust HPLC method is crucial for the analysis of this compound. A simple and stability-indicating liquid chromatographic method can be established for the analysis of aminophenylpropane-1,3-diol derivatives. researchgate.net For instance, a reversed-phase HPLC method with UV detection is a common approach.

Method development often involves a C18 stationary phase, which is suitable for separating moderately polar compounds like the target analyte. researchgate.net The mobile phase composition is optimized to achieve good resolution and peak shape. A typical mobile phase might consist of an aqueous component with a pH modifier and an organic solvent like acetonitrile. researchgate.netsielc.com For example, a mixture of a sulfonate salt solution, acetonitrile, and glacial acetic acid has been used for similar compounds. researchgate.net Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine analysis. researchgate.net Detection is commonly performed using a UV detector, with the wavelength set to an absorbance maximum of the analyte, such as 278 nm for related structures. researchgate.net

Method validation would demonstrate linearity over a specific concentration range, with accuracy and precision confirmed by calculating the relative standard deviation of replicate measurements. researchgate.net The sensitivity of the method is determined by the limit of detection (LOD). researchgate.net Such methods can effectively separate the main compound from its related substances and degradation products. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Aminophenyl Diol Analysis

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 |

| Mobile Phase | Acetonitrile, Water, and an acid (e.g., Phosphoric or Acetic Acid) |

| Elution Mode | Isocratic |

| Detector | UV-Vis |

| Wavelength | ~278 nm |

| Column Temperature | Ambient to 65°C |

| Flow Rate | 0.6 - 1.0 mL/min |

Spectroscopic Characterization Techniques

Spectroscopic methods are vital for confirming the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts. The broad band for O-H stretching of the diol's hydroxyl groups is expected in the region of 3300-3500 cm⁻¹. The N-H stretching vibrations of the primary amine group on the phenyl ring would also appear in this region, typically as two distinct peaks for the symmetric and asymmetric stretches. researchgate.net

Other significant peaks include the C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic backbone (around 2850-2950 cm⁻¹). The C=C stretching vibrations within the aromatic ring would be observed in the 1500-1600 cm⁻¹ region. The C-O stretching of the primary and secondary alcohol groups would appear in the 1000-1200 cm⁻¹ range. researchgate.net The N-H bending vibration is expected around 1600 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | O-H (Alcohol), N-H (Amine) | Stretching |

| 3100 - 3000 | C-H (Aromatic) | Stretching |

| 2950 - 2850 | C-H (Aliphatic) | Stretching |

| 1620 - 1580 | N-H (Amine) | Bending |

| 1600 - 1450 | C=C (Aromatic) | Stretching |

| 1200 - 1000 | C-O (Alcohol) | Stretching |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H-NMR spectrum, the aromatic protons on the para-substituted phenyl ring would appear as two distinct doublets in the range of 6.5-7.5 ppm. The protons of the aminophenyl group will show characteristic splitting patterns. researchgate.netrsc.org The protons attached to the propane (B168953) backbone, including the methine (-CH) and methylene (B1212753) (-CH₂) groups, would resonate in the aliphatic region, typically between 2.5 and 4.5 ppm. researchgate.net The hydroxyl (-OH) protons would appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. The amine (-NH₂) protons also give rise to a signal whose position can be variable.

The ¹³C-NMR spectrum would confirm the number of unique carbon atoms. The aromatic carbons would show signals between 115 and 150 ppm, with the carbon atom attached to the amino group appearing at a distinct chemical shift. The carbons of the propane-1,3-diol moiety, specifically the -CH(OH)- and -CH₂OH carbons, would resonate in the range of 60-80 ppm. researchgate.net

Table 3: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H-NMR | Aromatic H | 6.5 - 7.5 |

| Aliphatic CH, CH₂ | 2.5 - 4.5 | |

| Hydroxyl OH | Variable | |

| Amine NH₂ | Variable | |

| ¹³C-NMR | Aromatic C | 115 - 150 |

| Aliphatic C-OH | 60 - 80 |

Electrochemical Analysis for Redox Properties

Electrochemical methods are employed to investigate the redox behavior of this compound, which is primarily dictated by the electroactive aminophenyl group.

Cyclic voltammetry (CV) is a powerful technique to study the oxidation of the aminophenol moiety in the target compound. The electrochemical oxidation of aminophenol derivatives has been investigated, showing that these compounds undergo oxidation at a specific potential. researchgate.net For this compound, a CV scan would likely reveal an anodic peak corresponding to the oxidation of the aromatic amine group to a quinoneimine or a related species. researchgate.net

The oxidation process is often quasi-reversible and can be influenced by factors such as the pH of the supporting electrolyte and the scan rate. researchgate.net The presence of the diol functionality may influence the electrochemical behavior due to its electronic and steric effects, as well as potential interactions with the electrode surface. Studies on related compounds can provide insights into the expected redox potentials and reaction mechanisms. researchgate.netdrexel.edu Differential pulse voltammetry (DPV) could also be utilized for quantitative analysis, offering higher sensitivity for determining low concentrations of the compound. researchgate.netnih.gov The results from these studies are crucial for applications where the redox properties of the molecule are important, such as in the development of electrochemical sensors or as an intermediate in electrosynthesis.

Theoretical and Computational Investigations of 2 4 Aminophenyl Propane 1,3 Diol and Its Analogues

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of molecules analogous to 2-(4-aminophenyl)propane-1,3-diol.

Density Functional Theory (DFT) Calculations on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For analogues of this compound, such as the bisphenol-A derivative 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, DFT calculations have been employed to optimize the molecular geometry and compare it with experimental data from X-ray diffraction. researchgate.net Such studies have shown a good correlation between the calculated and experimental structural parameters. nih.gov

In a study on 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, the geometry was optimized using the B3LYP/6-31G(d) method, and the results were found to be in agreement with X-ray diffraction data. researchgate.net These calculations provide precise information on bond lengths, bond angles, and torsion angles, which are essential for understanding the three-dimensional structure of the molecule.

Table 1: Comparison of Selected Calculated and Experimental Geometrical Parameters for an Analogous Bisphenol-A Derivative

| Parameter | Calculated (DFT/B3LYP/6-31G(d)) | Experimental (X-ray) |

| C-C (propane bridge) | 1.54 Å | 1.53 Å |

| C-N (amino group) | 1.40 Å | 1.41 Å |

| C-O (hydroxyl group) | 1.37 Å | 1.38 Å |

| C-N-H angle | 112.5° | 113.0° |

| C-O-H angle | 109.8° | 109.5° |

| Data derived from studies on analogous compounds. |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for determining molecular stability and reactivity. wikipedia.orglibretexts.org

For analogues like 2,2′-diamino-4,4′-(propane-2,2-diyl)-diphenol, the HOMO is typically localized on the electron-rich aminophenol rings, while the LUMO is distributed over the entire molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Bisphenol-A Derivative

| Parameter | Energy (eV) |

| HOMO | -5.23 |

| LUMO | -0.45 |

| Energy Gap (ΔE) | 4.78 |

| Data derived from studies on analogous compounds. researchgate.net |

Electrostatic Potential (ESP) Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution in a molecule and for predicting its reactive sites. researchgate.net The ESP map shows regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchegg.com

In molecules containing an aniline (B41778) moiety, like this compound, the amino group is an electron-donating group, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. thaiscience.info This makes these positions susceptible to electrophilic attack. The hydroxyl groups of the propanediol (B1597323) chain also represent regions of negative electrostatic potential due to the lone pairs on the oxygen atoms. In a study of para-substituted anilines, it was found that the most negative potentials are associated with the amine nitrogen lone pairs, and these values are sensitive to the nature of the para substituent. researchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of the propane-1,3-diol side chain allows for various conformations, which can be influenced by intramolecular interactions such as hydrogen bonding.

Investigations of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a significant role in determining the preferred conformation of diols. In 1,3-propanediol, for instance, conformers with an intramolecular hydrogen bond between the two hydroxyl groups have been found to be the most stable in the gas phase. nih.govnih.gov This interaction creates a pseudo-cyclic structure.

Computational Modeling of Reaction Mechanisms

Computational modeling can be used to investigate the mechanisms of reactions involving this compound and its analogues. For example, the aminolysis of esters, a reaction relevant to the amino group of this compound, has been studied computationally. rsc.orgresearchgate.netresearchgate.net These studies can determine the energy barriers of different reaction pathways, identify transition states, and provide insights into the role of catalysts. auburn.edu

For instance, DFT calculations can be used to model the nucleophilic attack of the amino group on an electrophile, elucidating the step-by-step process of bond formation and breaking. Such computational studies are invaluable for understanding and predicting the chemical behavior of these compounds in various chemical transformations.

Prediction of Chemical Properties and Derivatization Pathways

The therapeutic potential and practical application of a chemical entity are profoundly influenced by its physicochemical properties and the accessibility of synthetic routes to its analogues. For this compound, both computational predictions and established synthetic methodologies provide a framework for understanding its chemical behavior and for designing novel derivatives with tailored characteristics.

Predicted Chemical Properties

Computational models are invaluable tools for predicting the chemical and physical properties of molecules, offering insights that can guide experimental work. Various properties of this compound have been calculated using established algorithms. These predicted properties provide a baseline for understanding its behavior in biological and chemical systems.

For instance, the lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of its pharmacokinetic profile. For this compound, the predicted XLogP3-AA value is -1.2, suggesting a high degree of hydrophilicity. chemicalbook.com This is consistent with the presence of multiple polar functional groups, including two hydroxyl groups and two amino groups. Other computed descriptors are summarized in the table below.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ | chemicalbook.comcymitquimica.com |

| Molecular Weight | 182.22 g/mol | chemicalbook.comcymitquimica.com |

| XLogP3-AA | -1.2 | chemicalbook.com |

| Hydrogen Bond Donor Count | 4 | chemicalbook.com |

| Hydrogen Bond Acceptor Count | 4 | chemicalbook.com |

| Rotatable Bond Count | 4 | chemicalbook.com |

| Exact Mass | 182.105527694 Da | chemicalbook.com |

| Topological Polar Surface Area | 92.5 Ų | chemicalbook.com |

| Heavy Atom Count | 13 | chemicalbook.com |

| Complexity | 147 | chemicalbook.com |

The properties of analogues can also be predicted, allowing for a comparative analysis. For example, the nitrated analogue, 2-Amino-1-(4-nitrophenyl)propane-1,3-diol, which is a precursor in some synthetic routes, exhibits different predicted properties due to the substitution of the amino group with a nitro group.

Table 2: Comparative Predicted Properties of this compound and an Analogue

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| 2-Amino-1-(4-aminophenyl)propane-1,3-diol | C₉H₁₄N₂O₂ | 182.22 | 136-137 | 443.9±40.0 (Predicted) | 1.293±0.06 (Predicted) |

| (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol | C₉H₁₄N₂O₂ | 182.22 | 136-137 | 443.9±40.0 (Predicted) | 1.293±0.06 (Predicted) |

| 2-Amino-1-(4-nitrophenyl)propane-1,3-diol | C₉H₁₂N₂O₄ | 212.20 | 163-166 (lit.) | N/A | N/A |

Data sourced from ChemBK and Sigma-Aldrich. rsc.orgsigmaaldrich.com

Quantitative Structure-Activity Relationship (QSAR) studies on related 2-substituted 2-aminopropane-1,3-diols have been conducted to build predictive models. rsc.org Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D-QSAR models based on molecular docking. rsc.org These models can predict the biological activity of novel analogues, thereby guiding the design of derivatives with enhanced potency or selectivity. rsc.org Such computational approaches are essential for modern drug discovery, allowing for the prioritization of synthetic targets. nih.govnih.gov

Derivatization Pathways

Derivatization of the this compound scaffold is a key strategy for modulating its biological activity and physicochemical properties. The core structure presents several reactive sites for chemical modification, including the aromatic amino group, the aliphatic amino group, and the two hydroxyl groups.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Aminophenyl)propane-1,3-diol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound derivatives often involves multi-step reactions, including hydrogenation, bromination, and acid/base treatments. For example:

- Hydrogenation : Use Pd-C catalysts under H₂ pressure to reduce intermediates. For instance, 5% Pd/C in ethanol with HCl yielded 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (85% purity) .

- Acid/Base Hydrolysis : Reflux intermediates in methanol with NaOH (e.g., 2N NaOH for 6 hours) to deprotect acetyl groups .

- Key Optimization Parameters :

- Catalyst loading (5–10% Pd-C) and solvent polarity (ethanol vs. methanol).

- Temperature control during hydrogenation (25–50°C) to minimize side reactions.

- pH adjustment during hydrolysis to prevent decomposition.

Advanced: How can researchers resolve discrepancies in NMR data when characterizing stereoisomers or polymorphic forms?

Methodological Answer:

Discrepancies in NMR data often arise from stereochemical complexity or polymorphism. Strategies include:

- Multi-nuclear NMR : Use H, C, and 2D-COSY to assign protons and carbons. For example, in Example 3 , specific shifts (e.g., δ 2.5 ppm for aromatic CH₂ groups) confirm side-chain geometry.

- X-ray Crystallography : Resolve polymorphic ambiguity by comparing experimental XRD patterns with patented crystalline forms (e.g., polymorphs in EP 627,406 or salts in EP 1549/2006 ).

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in flexible side chains .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound derivatives?

Methodological Answer:

Essential techniques include:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or electron impact (EI-MS) to verify molecular ions. For example, EIMS m/z 433 (M⁺) confirmed the target compound in Example 3 .

- Chromatography : HPLC or GC with UV/fluorescence detection to assess purity (>95% threshold).

- Elemental Analysis : Validate empirical formulas (e.g., C₁₉H₃₃NO₂ for Fingolimod derivatives ).

Advanced: What strategies are effective in stabilizing labile intermediates during multi-step syntheses?

Methodological Answer:

- Protecting Groups : Use acetyl or tert-butyldimethylsilyl (TBS) groups to shield hydroxyl or amine functionalities. For example, acetylation of intermediates in Example 5 prevented oxidation.

- Low-Temperature Reactions : Conduct bromination or alkylation at 0–5°C to suppress decomposition .

- Inert Atmosphere : Perform reactions under nitrogen/argon to avoid moisture or oxygen sensitivity, as in step (d) using anhydrous ethanol .

Advanced: How can researchers evaluate the biological activity of this compound derivatives in drug development?

Methodological Answer:

- In Vitro Assays : Test sphingosine-1-phosphate (S1P) receptor modulation, a key mechanism for immunosuppressants like Fingolimod .

- ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 assays for metabolic stability.

- Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., S1P receptors) to rationalize structure-activity relationships (SAR) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential amine volatility.

- Emergency Measures : Neutralize spills with 5% acetic acid (for basic compounds) or sodium bicarbonate (for acidic byproducts) .

Advanced: How can computational methods aid in predicting the physicochemical properties of novel derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability, e.g., C-N bonds in amine groups.

- Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using tools like GROMACS .

- QSAR Modeling : Corrogate logP and pKa values with bioactivity data to guide synthetic prioritization .

Advanced: What are the challenges in scaling up the synthesis of this compound derivatives from lab to pilot plant?

Methodological Answer:

- Catalyst Recycling : Optimize Pd-C recovery via filtration to reduce costs .

- Thermal Safety : Use reaction calorimetry to identify exothermic risks during hydrogenation.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Basic: How can researchers validate the purity of synthesized batches using orthogonal methods?

Methodological Answer:

- Combined Techniques : Pair HPLC (for organic impurities) with ion chromatography (for inorganic salts).

- Melting Point Analysis : Compare experimental values with literature data (e.g., Fingolimod HCl melts at 162–164°C ).

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) in hygroscopic samples .

Advanced: How do structural modifications (e.g., alkyl chain length) impact the pharmacological profile of this compound derivatives?

Methodological Answer:

- Alkyl Chain Optimization : Longer chains (e.g., C8 in Fingolimod ) enhance lipophilicity and S1P receptor affinity.

- Stereochemical Effects : (S)-isomers often show higher potency than (R)-counterparts in receptor binding assays .

- Salt Forms : Hydrochloride salts improve aqueous solubility vs. free bases, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.